1-(2,6-Dichloro-3-methylphenyl)hydrazine
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Overview
Description
(2,6-Dichloro-3-methylphenyl)hydrazine is an organic compound characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, along with a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-dichloro-3-methylphenyl)hydrazine typically involves the reaction of 2,6-dichloro-3-methylphenylamine with hydrazine hydrate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol. The reaction proceeds as follows: [ \text{2,6-Dichloro-3-methylphenylamine} + \text{Hydrazine hydrate} \rightarrow \text{(2,6-Dichloro-3-methylphenyl)hydrazine} ]
Industrial Production Methods: Industrial production methods for (2,6-dichloro-3-methylphenyl)hydrazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used include ethanol and methanol, and the reaction is typically carried out at elevated temperatures to accelerate the process.
Types of Reactions:
Oxidation: (2,6-Dichloro-3-methylphenyl)hydrazine can undergo oxidation reactions to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2,6-Dichloro-3-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,6-dichloro-3-methylphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
- (2,6-Dichlorophenyl)hydrazine
- (3-Methylphenyl)hydrazine
- (2,6-Dichloro-4-methylphenyl)hydrazine
Comparison: (2,6-Dichloro-3-methylphenyl)hydrazine is unique due to the specific positioning of the chlorine atoms and the methyl group on the phenyl ring. This unique structure can influence its reactivity and biological activity compared to similar compounds. For example, the presence of the methyl group at the 3-position can affect the compound’s steric and electronic properties, potentially enhancing its interaction with molecular targets.
Properties
Molecular Formula |
C7H8Cl2N2 |
---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
(2,6-dichloro-3-methylphenyl)hydrazine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4-2-3-5(8)7(11-10)6(4)9/h2-3,11H,10H2,1H3 |
InChI Key |
SGBPODMQQBYWFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NN)Cl |
Origin of Product |
United States |
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